Isoxazole, 5-(3,3-diphenyloxiranyl)-3-phenyl-
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Overview
Description
Isoxazole, 5-(3,3-diphenyloxiranyl)-3-phenyl- is a heterocyclic compound featuring an isoxazole ring substituted with a 3,3-diphenyloxiranyl group and a phenyl group. Isoxazoles are known for their aromaticity and are less basic compared to other azoles like imidazoles
Preparation Methods
The synthesis of Isoxazole, 5-(3,3-diphenyloxiranyl)-3-phenyl- can be achieved through several methods:
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes.
Reaction of α-haloketones and formamide: This method is another route to synthesize isoxazoles.
Van Leusen Reaction: This involves aldehydes and TosMIC (tosylmethyl isocyanide).
Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Isoxazole, 5-(3,3-diphenyloxiranyl)-3-phenyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the oxiranyl group or the isoxazole ring.
Substitution: Electrophilic aromatic substitution occurs at the C5 position of the isoxazole ring, requiring electron-donating groups.
Diels–Alder Reactions: Isoxazoles can act as dienes in Diels–Alder reactions with electrophilic alkenes, leading to the formation of pyridines.
Common reagents include dimethylformamide for formylation and various oxidizing and reducing agents. Major products depend on the specific reaction conditions but can include formyloxazole and pyridoxyl derivatives.
Scientific Research Applications
Isoxazole, 5-(3,3-diphenyloxiranyl)-3-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Isoxazole, 5-(3,3-diphenyloxiranyl)-3-phenyl- involves its interaction with molecular targets through its isoxazole ring and oxiranyl group. These interactions can modulate enzyme activity, disrupt cellular processes, or act as inhibitors in various biochemical pathways . The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Isoxazole, 5-(3,3-diphenyloxiranyl)-3-phenyl- can be compared with other isoxazole derivatives:
Properties
CAS No. |
55241-61-7 |
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Molecular Formula |
C23H17NO2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-(3,3-diphenyloxiran-2-yl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C23H17NO2/c1-4-10-17(11-5-1)20-16-21(26-24-20)22-23(25-22,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,22H |
InChI Key |
YPZRMWPWBREFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3C(O3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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